(E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid
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Overview
Description
(E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid is an organic compound characterized by the presence of a bromine atom, an isobutoxy group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid typically involves the following steps:
Bromination: The starting material, 2-isobutoxyphenol, undergoes bromination to introduce the bromine atom at the 5-position.
Esterification: The brominated phenol is then esterified with acrylic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated acids or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and isobutoxy group may enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Acrylic Acid: A simpler analog with similar reactivity but lacking the bromine and isobutoxy groups.
Bromoacrylic Acid: Contains a bromine atom but lacks the isobutoxy group.
Isobutoxyphenylacrylic Acid: Contains the isobutoxy group but lacks the bromine atom.
Uniqueness
(E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid is unique due to the combination of the bromine atom and isobutoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H15BrO3 |
---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H15BrO3/c1-9(2)8-17-12-5-4-11(14)7-10(12)3-6-13(15)16/h3-7,9H,8H2,1-2H3,(H,15,16) |
InChI Key |
WZBMXUKRHCCMPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C=CC(=O)O |
Origin of Product |
United States |
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